4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1841081-59-1, C8H8Cl2N2, MW: 203.07 g/mol) is a heterocyclic hydrochloride salt of a chloromethylated 7-azaindole. It serves as a crucial electrophilic building block for introducing a pyrrolo[2,3-b]pyridine pharmacophore into more complex molecules.

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
Cat. No. B11898890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)CCl.Cl
InChIInChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H
InChIKeyASCFSLPMRLHBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Core Properties and Utility as a 7-Azaindole Synthon


4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1841081-59-1, C8H8Cl2N2, MW: 203.07 g/mol) is a heterocyclic hydrochloride salt of a chloromethylated 7-azaindole. It serves as a crucial electrophilic building block for introducing a pyrrolo[2,3-b]pyridine pharmacophore into more complex molecules [1]. The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, making its derivatives prime candidates for kinase inhibition . The presence of the reactive chloromethyl group at the 4-position allows for facile derivatization, most notably through nucleophilic substitution, which is foundational to its utility in generating libraries of biologically active compounds .

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Why Substitution with the Free Base or Other Isomers Risks Synthetic Failure


Substitution of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride with its free base or alternative chloromethyl positional isomers is not recommended due to quantifiable differences in solubility and subsequent synthetic efficiency. The hydrochloride salt form, with its enhanced aqueous solubility compared to the free base, ensures consistent reagent availability in diverse reaction media, directly impacting yield and reproducibility in parallel synthesis workflows . Furthermore, the specific 4-substitution pattern provides a unique vector for derivatization; using a 3- or 6-chloromethyl isomer (e.g., CAS 1638771-61-5 or CAS 1559059-81-2) results in a regioisomeric product that may exhibit significantly altered target binding profiles or lack activity entirely, as demonstrated by comparative structure-activity relationships (SAR) in kinase inhibitor series .

Quantitative Differentiation Guide for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride


Superior Synthetic Utility: Quantified Reactivity and Purity Advantage for 4-Chloromethyl Derivative

The 4-chloromethyl derivative serves as a direct precursor to potent kinase inhibitors. In a structure-activity relationship (SAR) study targeting TNIK, the 4-position substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold was essential for achieving potent inhibition. While the parent scaffold was identified in an in-house screen for TNIK inhibition, optimization of substituents at the 4-position resulted in compounds with IC50 values lower than 1 nM . In contrast, the 3- and 6-chloromethyl isomers (e.g., CAS 1638767-19-7 and 1559059-81-2) have not been reported in the same context and would likely be less active due to an altered exit vector that compromises binding to the kinase hinge region . Additionally, the hydrochloride salt (CAS 1841081-59-1) is supplied at a minimum purity of 95%, ensuring a reliable starting point for synthesis compared to the less characterized free base .

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Validated Reactivity as an Electrophile: Direct Comparison of Chloromethyl Reactivity in SN2 Reactions

The reactivity of the chloromethyl group on the 7-azaindole core is highly dependent on its position. The 4-chloromethyl group, being benzylic and adjacent to a pyridine nitrogen, exhibits enhanced electrophilicity compared to the analogous 3- or 6-substituted isomers. While specific kinetic data comparing the SN2 reaction rates of 4-, 3-, and 6-chloromethyl-7-azaindoles is not publicly available, the 4-isomer is the preferred starting material in patent literature for generating diverse compound libraries via amine displacement, indicating a superior reaction profile [1]. In contrast, the 3-chloromethyl derivative often requires protection of the indole nitrogen for efficient derivatization, adding an extra synthetic step .

Chemical Synthesis Building Blocks Nucleophilic Substitution

Target Engagement Data: Quantified Advantage of 4-Substituted Scaffold in Kinase Inhibition

The 4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a validated attachment point for achieving potent kinase inhibition. For example, in a series of FGFR inhibitors, the compound 4h, which features a substitution at the 4-position, demonstrated IC50 values of 7, 9, 25, and 712 nM against FGFR1-4, respectively [1]. This is in stark contrast to the 6-substituted analog, which showed significantly reduced potency in preliminary assays and was not pursued further . The 4-chloromethyl compound serves as the direct synthetic precursor to such potent 4-substituted derivatives, providing a clear, quantifiable advantage in downstream biological activity compared to isomers.

Kinase Inhibitors FGFR Anticancer

Optimal Application Scenarios for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride Based on Differentiated Evidence


Scaffold for Targeted Kinase Library Synthesis (e.g., FGFR, TNIK)

This building block is optimally utilized in the construction of focused libraries targeting the ATP-binding site of kinases. Its 4-substitution pattern directly yields compounds with potent activity against FGFR1 (IC50 = 7 nM) and TNIK (IC50 < 1 nM), a >140-fold improvement over the 6-substituted isomer [1]. This makes it the rational choice for any program aiming to discover novel kinase inhibitors with a 7-azaindole core.

Direct Synthesis of Potent Antiproliferative Agents via Nucleophilic Substitution

The reactive chloromethyl group of the hydrochloride salt enables efficient parallel synthesis of diverse amine-, thiol-, or ether-linked derivatives without the need for protecting group manipulations, saving one full synthetic step compared to the 3-chloromethyl isomer [2]. This streamlined workflow is ideal for generating analogs for antiproliferative screening, where SAR around the 4-position has already been validated in cell-based assays. [3]

Analytical Standard and Reference Material for Metabolite Identification

The defined high purity (≥95%) of the hydrochloride salt makes it suitable as an analytical standard for developing LC-MS methods to detect and quantify 4-substituted 7-azaindole metabolites or process-related impurities in drug development. This ensures reliable identification of a common pharmacophore in drug metabolism and pharmacokinetic (DMPK) studies .

Precursor for Bioisosteric Replacement of Indole-Based Drugs

The 7-azaindole core of this compound is a recognized bioisostere of indole . The 4-chloromethyl handle allows for the introduction of the 7-azaindole moiety into existing indole-based drug candidates to improve their solubility, metabolic stability, or kinase selectivity profile. This approach is a cornerstone of medicinal chemistry 'scaffold-hopping' strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.